molecular formula C8H12N2O4S2 B8608891 Ethyl 2-methanesulfonamidothiazol-5-ylacetate CAS No. 62557-33-9

Ethyl 2-methanesulfonamidothiazol-5-ylacetate

Cat. No.: B8608891
CAS No.: 62557-33-9
M. Wt: 264.3 g/mol
InChI Key: VNTIGRGQAMXPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methanesulfonamidothiazol-5-ylacetate is a useful research compound. Its molecular formula is C8H12N2O4S2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

62557-33-9

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

ethyl 2-[2-(methanesulfonamido)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C8H12N2O4S2/c1-3-14-7(11)4-6-5-9-8(15-6)10-16(2,12)13/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

VNTIGRGQAMXPFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-aminothiazol-5-ylacetate (32 g.) in methylene chloride (160 ml.) was added pyridine (27.2 g.) under ice-cooling, and to the mixture was dropwise added mesyl chloride (29.6 g.) in methylene chloride (29.6 ml.) over 30 minutes at 8° to 10° C. The mixture was further stirred for 8 hours at room temperature. After the reaction, methylene chloride was distilled off from the reaction mixture, and to the residue were added water (300 ml.) and ethyl acetate (300 ml.). The resulting mixture was adjusted to pH 2 with 10% hydrochloric acid under ice-cooling, and the precipitates were collected by filtration and washed with ethyl acetate. The precipitates were recrystallized from ethanol (600 ml.) to give ethyl 2-methanesulfonamidothiazol-5-ylacetate (27.3 g.), mp 153° to 155° C.
Quantity
32 g
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27.2 g
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160 mL
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29.6 g
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reactant
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29.6 mL
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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